2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
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Overview
Description
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is a heterocyclic organic compound that features a benzoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the condensation of 2-aminophenol with pyridine-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share structural similarities.
Pyridine derivatives: Compounds such as pyridine-3-carboxylic acid and 2-aminopyridine are structurally related.
Uniqueness
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is unique due to its combined benzoxazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCMAVRBJHYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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